molecular formula C15H16BrN3O3S B1678913 p-nitro-Pifithrin-alpha CAS No. 389850-21-9

p-nitro-Pifithrin-alpha

Cat. No.: B1678913
CAS No.: 389850-21-9
M. Wt: 398.3 g/mol
InChI Key: NXPCMOGORSWOLH-UHFFFAOYSA-N
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Description

p-nitro-Pifithrin-alpha is a chemical compound known for its ability to inhibit the tumor suppressor protein p53. This compound is a cell-permeable analog of pifithrin-alpha and is more potent in blocking p53-mediated transcriptional activation and apoptosis. It has shown significant potential in scientific research, particularly in the fields of cell biology, apoptosis, and metabolic diseases .

Mechanism of Action

Target of Action

p-Nitro-Pifithrin-alpha, also known as p-Nitropifithrin-alpha, primarily targets the p53 protein . The p53 protein is a crucial transcription factor that plays a significant role in cellular responses to stress, including DNA damage and oxidative stress .

Mode of Action

This compound acts as a cell-permeable p53 inhibitor . It blocks the p53-dependent transcriptional activation and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting p53, this compound can block the transcriptional activation of p53 target genes, which are involved in cell cycle arrest, apoptosis, and DNA repair .

Pharmacokinetics

It is known that this compound iscell-permeable . It is also known to have a half-life of 6 hours when incubated in biological conditions .

Result of Action

The inhibition of p53 by this compound results in antiapoptotic effects . It has been shown to be more potent in these effects than Pifithrin-alpha . Additionally, it has been reported to show antiobesogenic and hepatoprotective effects in vivo .

Action Environment

This compound is sensitive to various environmental factors. It is unstable in polar solvents such as DMSO . It is also sensitive to light and air , and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended that this compound is stored as a solid form at -20°C (or below), with the exclusion of light and air .

Biochemical Analysis

Biochemical Properties

p-Nitro-Pifithrin-alpha is known to interact with the p53 protein, a crucial protein in many cellular processes . The compound acts as an inhibitor of p53, blocking its function and thereby influencing the biochemical reactions that p53 is involved in . The nature of this interaction is inhibitory, with this compound preventing the normal function of p53 .

Cellular Effects

The effects of this compound on cells are largely due to its inhibitory action on p53. By inhibiting p53, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to show antiobesogenic and hepatoprotective effects in vivo .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with p53. By binding to p53, this compound inhibits the function of this protein, leading to changes in gene expression and other cellular processes . This can include both enzyme inhibition and activation, depending on the specific cellular context .

Temporal Effects in Laboratory Settings

This compound has been reported to be unstable under a variety of conditions . It is unstable to light and air after extended periods of time, and is extremely unstable in polar solvents such as DMSO . Within 6 hours, a DMSO solution of this compound had been found to be completely converted into the tricyclic material .

Metabolic Pathways

As an inhibitor of p53, it is likely that it influences the metabolic pathways that this protein is involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitro-Pifithrin-alpha involves the reaction of 1-(4-nitrophenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-ethanone with hydrobromic acid to form the monohydrobromide salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity and efficacy. The compound is usually stored at -20°C to ensure stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: p-nitro-Pifithrin-alpha undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-nitro-Pifithrin-alpha has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher potency in inhibiting p53-mediated processes compared to its analogs. It also has a longer half-life and provides additional neuroprotective effects, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPCMOGORSWOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010184
Record name p-nitro-Pifithrin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389850-21-9
Record name p-nitro-Pifithrin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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